Cas no 69706-74-7 (3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol)

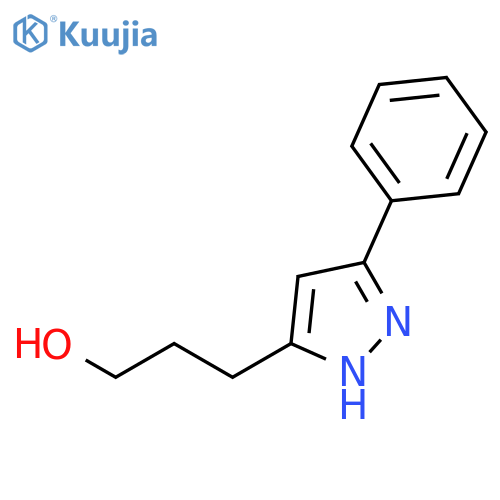

69706-74-7 structure

商品名:3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol

- 3-(3-Phenyl-1H-pyrazol-5-yl)-1-propanol

- 5-Phenylpyrazole-3-propanol

- Maybridge4_000895

- 1H-pyrazole-5-propanol, 3-phenyl-

- CCG-243717

- IDI1_031477

- 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol, AldrichCPR

- 69706-74-7

- CS-0269883

- SCHEMBL2375250

- AKOS022171760

- FS-6637

- FT-0758674

- EN300-1862450

- HMS1523I15

- DB-074205

-

- MDL: MFCD00120906

- インチ: InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14)

- InChIKey: FLAGTEWKRZLAAU-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=NNC(=C2)CCCO

計算された属性

- せいみつぶんしりょう: 202.110613074g/mol

- どういたいしつりょう: 202.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM187899-1g |

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol |

69706-74-7 | 95% | 1g |

$417 | 2024-07-24 | |

| Enamine | EN300-1862450-5g |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |

69706-74-7 | 5g |

$3355.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340553-500mg |

3-(3-Phenyl-1h-pyrazol-5-yl)propan-1-ol |

69706-74-7 | 95+% | 500mg |

¥23992.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340553-250mg |

3-(3-Phenyl-1h-pyrazol-5-yl)propan-1-ol |

69706-74-7 | 95+% | 250mg |

¥28749.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340553-50mg |

3-(3-Phenyl-1h-pyrazol-5-yl)propan-1-ol |

69706-74-7 | 95+% | 50mg |

¥24494.00 | 2024-05-03 | |

| Enamine | EN300-1862450-0.1g |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |

69706-74-7 | 0.1g |

$1019.0 | 2023-09-18 | ||

| Enamine | EN300-1862450-1.0g |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |

69706-74-7 | 1g |

$1157.0 | 2023-06-01 | ||

| Enamine | EN300-1862450-0.5g |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |

69706-74-7 | 0.5g |

$1111.0 | 2023-09-18 | ||

| Enamine | EN300-1862450-5.0g |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |

69706-74-7 | 5g |

$3355.0 | 2023-06-01 | ||

| Enamine | EN300-1862450-10.0g |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |

69706-74-7 | 10g |

$4974.0 | 2023-06-01 |

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

69706-74-7 (3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69706-74-7)3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol

清らかである:99%

はかる:1g

価格 ($):338.0